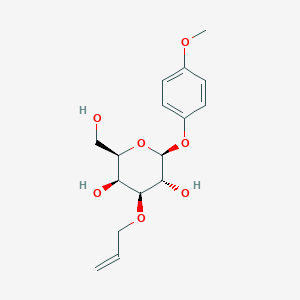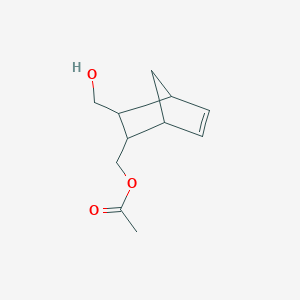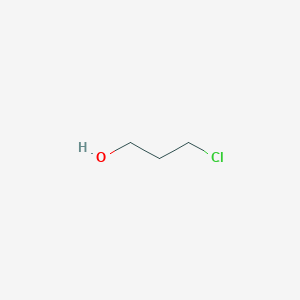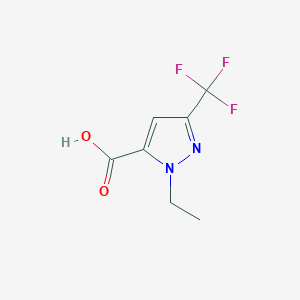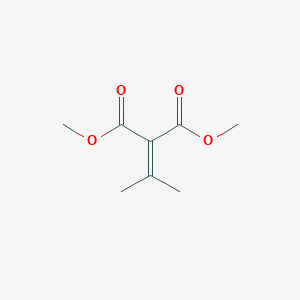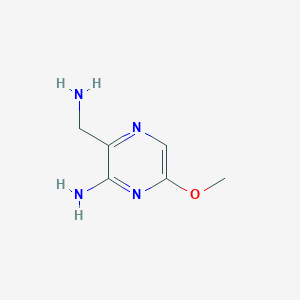
3-(Aminomethyl)-6-methoxypyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-6-methoxypyrazin-2-amine (AMPA) is a pyrazine derivative that has been extensively studied for its potential use in pharmaceuticals. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-6-methoxypyrazin-2-amine is not fully understood. However, it has been found to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
3-(Aminomethyl)-6-methoxypyrazin-2-amine has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of bacteria by disrupting their DNA replication process. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, it has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(Aminomethyl)-6-methoxypyrazin-2-amine in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of bacteria, including drug-resistant strains. However, one of the limitations of using 3-(Aminomethyl)-6-methoxypyrazin-2-amine in lab experiments is its potential toxicity. It has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 3-(Aminomethyl)-6-methoxypyrazin-2-amine. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the optimization of 3-(Aminomethyl)-6-methoxypyrazin-2-amine's antimicrobial and antitumor activity through structural modifications. In addition, further research is needed to fully understand the mechanism of action of 3-(Aminomethyl)-6-methoxypyrazin-2-amine and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 3-(Aminomethyl)-6-methoxypyrazin-2-amine is a pyrazine derivative that has been extensively studied for its potential use in pharmaceuticals. It exhibits a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. While there are advantages and limitations to using 3-(Aminomethyl)-6-methoxypyrazin-2-amine in lab experiments, further research is needed to fully understand its potential applications and optimize its activity.
Méthodes De Synthèse
3-(Aminomethyl)-6-methoxypyrazin-2-amine can be synthesized using a variety of methods, including the reaction between 3-bromo-6-methoxypyrazine-2-carboxylic acid and methylamine. Other methods include the reaction between 3,6-dichloropyrazine-2-carboxylic acid and methylamine or the reaction between 3-chloro-6-methoxypyrazine-2-carboxylic acid and ammonia.
Applications De Recherche Scientifique
3-(Aminomethyl)-6-methoxypyrazin-2-amine has been studied extensively for its potential use in pharmaceuticals. It has been found to exhibit antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). It has also been found to exhibit antitumor activity against a variety of cancer cell lines, including breast, prostate, and lung cancer.
Propriétés
Numéro CAS |
135290-19-6 |
|---|---|
Nom du produit |
3-(Aminomethyl)-6-methoxypyrazin-2-amine |
Formule moléculaire |
C6H10N4O |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
3-(aminomethyl)-6-methoxypyrazin-2-amine |
InChI |
InChI=1S/C6H10N4O/c1-11-5-3-9-4(2-7)6(8)10-5/h3H,2,7H2,1H3,(H2,8,10) |
Clé InChI |
QGGHWLTVBJLJPQ-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(C(=N1)N)CN |
SMILES canonique |
COC1=CN=C(C(=N1)N)CN |
Synonymes |
Pyrazinemethanamine, 3-amino-5-methoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B141005.png)
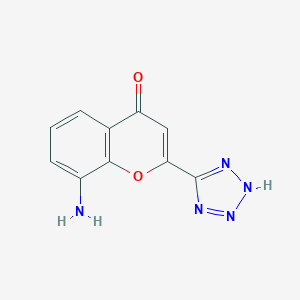
![3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B141007.png)
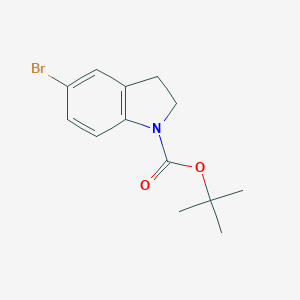
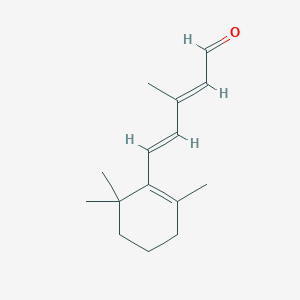
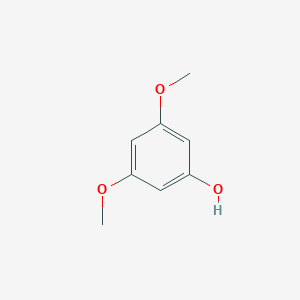
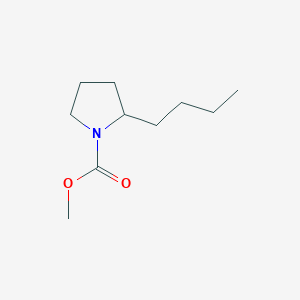
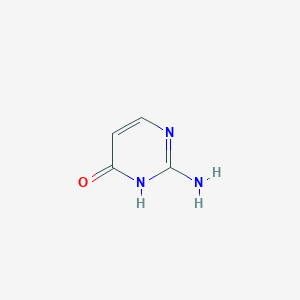
![4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B141025.png)
